molecular formula C19H16N2O3S B305664 2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl benzoate

2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl benzoate

Cat. No. B305664
M. Wt: 352.4 g/mol
InChI Key: TWRIPGOLOXLKAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl benzoate, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a thiazole derivative that has been found to have a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.

Mechanism of Action

The mechanism of action of 2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl benzoate involves its conversion into MPP+ in the brain. MPP+ is taken up by dopaminergic neurons via the dopamine transporter, where it inhibits mitochondrial complex I, leading to oxidative stress and cell death. The selective destruction of dopaminergic neurons in the substantia nigra leads to a decrease in dopamine levels in the striatum, which is responsible for the motor symptoms of Parkinson's disease.
Biochemical and Physiological Effects
2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl benzoate has a range of biochemical and physiological effects, including the selective destruction of dopaminergic neurons in the substantia nigra, leading to Parkinsonian symptoms in animals. 2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl benzoate has also been found to induce oxidative stress, inhibit mitochondrial complex I, and increase the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl benzoate has several advantages as a research tool, including its ability to selectively destroy dopaminergic neurons in the substantia nigra, making it a useful model for studying Parkinson's disease. However, 2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl benzoate also has several limitations, including its toxicity and the fact that it only models a subset of Parkinson's disease symptoms.

Future Directions

There are several future directions for research on 2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl benzoate, including the development of new animal models for Parkinson's disease, the identification of new therapeutic targets for the treatment of Parkinson's disease, and the development of new drugs that can selectively target dopaminergic neurons in the substantia nigra. Additionally, further research is needed to better understand the biochemical and physiological effects of 2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl benzoate and its metabolite MPP+.

Synthesis Methods

The synthesis of 2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl benzoate involves a multi-step process that typically begins with the reaction of 5-methyl-2-mercaptobenzimidazole with phenacyl bromide to form 5-methyl-2-(phenacylthio)benzimidazole. This intermediate is then reacted with thionyl chloride to form 5-methyl-2-chlorobenzimidazole, which is subsequently reacted with thiourea to form 5-methyl-2-(thiocarbamoyl)benzimidazole. Finally, this intermediate is reacted with 4-bromobenzoyl chloride to form 2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl benzoate.

Scientific Research Applications

2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl benzoate has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where 2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl benzoate has been used to model Parkinson's disease in animals. 2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl benzoate is converted into a toxic metabolite called MPP+ in the brain, which selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinsonian symptoms in animals.

properties

Product Name

2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl benzoate

Molecular Formula

C19H16N2O3S

Molecular Weight

352.4 g/mol

IUPAC Name

[2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl] benzoate

InChI

InChI=1S/C19H16N2O3S/c1-13-17(14-8-4-2-5-9-14)21-19(25-13)20-16(22)12-24-18(23)15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,20,21,22)

InChI Key

TWRIPGOLOXLKAB-UHFFFAOYSA-N

SMILES

CC1=C(N=C(S1)NC(=O)COC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC1=C(N=C(S1)NC(=O)COC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.